Chemical structure and properties of 3-Amino-1H-indazol-7-ol hydrochloride
Chemical structure and properties of 3-Amino-1H-indazol-7-ol hydrochloride
Technical Monograph: 3-Amino-1H-indazol-7-ol Hydrochloride
Executive Summary
3-Amino-1H-indazol-7-ol hydrochloride is a specialized heterocyclic building block belonging to the aminoindazole class. Indazoles are "privileged scaffolds" in medicinal chemistry, widely utilized for their ability to mimic the purine ring of adenosine triphosphate (ATP), making them potent scaffolds for kinase inhibitors (e.g., FGFR, VEGFR, and ALK inhibitors).
The specific substitution pattern—an amino group at position 3 and a hydroxyl group at position 7—imparts unique physicochemical properties. The 3-amino group serves as a critical hydrogen bond donor/acceptor pair for interaction with the kinase hinge region, while the 7-hydroxyl group offers a handle for solubility modulation or specific polar interactions within the solvent-exposed front of the binding pocket. The hydrochloride salt form is engineered to enhance crystallinity and aqueous solubility compared to the sparingly soluble free base.
Chemical Identity & Structure
| Property | Specification |
| IUPAC Name | 3-Amino-1H-indazol-7-ol hydrochloride |
| Common Synonyms | 3-Amino-7-hydroxyindazole HCl; 7-Hydroxy-1H-indazol-3-amine hydrochloride |
| CAS Number (Free Base) | 88805-74-7 |
| CAS Number (HCl Salt) | Not widely listed (Custom synthesis category) |
| Molecular Formula | C₇H₇N₃O[1][2] · HCl |
| Molecular Weight | 149.15 (Free Base) + 36.46 (HCl) = 185.61 g/mol |
| Salt Stoichiometry | 1:1 (Mono-hydrochloride) |
Structural Analysis & Tautomerism
Indazoles exhibit annular tautomerism between the 1H- and 2H-forms. For 3-aminoindazoles, the 1H-tautomer is thermodynamically favored in the solid state and in non-polar solvents. However, the 3-amino group introduces an amidine-like character, allowing for multiple protonation sites.
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Protonation Site: In the hydrochloride salt, protonation typically occurs at the N2-position of the indazole ring, disrupting the aromaticity of the pyrazole ring less than protonation at the exocyclic amine would, although the exocyclic amine can also be protonated in highly acidic media.
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H-Bonding: The 7-OH group forms an intramolecular hydrogen bond with N1-H (in 1H-tautomer) or acts as a donor to N1 (in 2H-tautomer), potentially stabilizing specific conformations.
Figure 1: Tautomeric equilibrium and salt formation logic. The 1H-form is dominant, but the salt locks the molecule in a cationic state, improving solubility.
Synthesis & Manufacturing Protocols
The synthesis of 3-amino-7-hydroxyindazole requires careful orchestration to prevent side reactions involving the phenol. The preferred industrial route utilizes a methoxy-protection strategy to ensure high yield and purity.
Route: The Protected Nitrile Cyclization
This method avoids the interference of the acidic phenol during the hydrazine cyclization step.
Step 1: Precursor Selection
Start with 2-fluoro-3-methoxybenzonitrile . The fluorine atom is activated for Nucleophilic Aromatic Substitution (
Step 2: Cyclization Reaction with hydrazine hydrate effects the displacement of fluorine followed by immediate cyclization onto the nitrile to form the indazole ring.
Step 3: Deprotection & Salt Formation
Demethylation using Boron Tribromide (
Figure 2: Step-by-step synthetic pathway from commercially available precursors to the final hydrochloride salt.
Detailed Protocol (Lab Scale)
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Cyclization: Dissolve 2-fluoro-3-methoxybenzonitrile (10 mmol) in n-butanol (20 mL). Add hydrazine hydrate (50 mmol, 5 equiv). Reflux for 12–16 hours. Monitor by TLC/LCMS. Cool, concentrate, and precipitate with water. Filter the solid (3-amino-7-methoxyindazole).
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Demethylation: Suspend the intermediate in dry DCM under
. Cool to -78°C. Slowly add (1M in DCM, 3 equiv). Allow to warm to RT overnight. Quench carefully with MeOH. Concentrate to dryness. -
Salt Formation: Dissolve the crude residue in a minimum amount of Ethanol. Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0°C. A precipitate should form. Dilute with Diethyl Ether to complete precipitation. Filter and dry under vacuum.
Physicochemical Properties
| Property | Value / Description |
| Appearance | Off-white to pale beige crystalline solid (HCl salt). |
| Melting Point | >250°C (decomposition). Indazole salts typically have high MPs. |
| Solubility (Water) | Soluble (>10 mg/mL). The HCl salt significantly improves hydrophilicity. |
| Solubility (Organic) | Soluble in DMSO, Methanol. Sparingly soluble in DCM, Acetone. |
| pKa (Calculated) | N2-H: ~2.5 (Protonated form) 7-OH: ~9.5 (Phenolic) N1-H: ~13.8 (Indazole NH) |
| Stability | Hygroscopic. Store in desiccator. Sensitive to oxidation over long periods (turns brown). |
Analytical Specifications
To validate the identity of the compound, the following spectral features are diagnostic:
1H NMR (400 MHz, DMSO-d6):
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δ 12.0–13.0 ppm (br s, 1H): Indazole NH (N1).
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δ 9.5–10.5 ppm (br s, 1H): Phenolic OH (C7-OH).
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δ 6.5–7.5 ppm (m, 3H): Aromatic protons (C4-H, C5-H, C6-H). The 7-substitution pattern typically shows a doublet-triplet-doublet pattern, but the fused ring system may compress this into a multiplet.
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δ 5.0–6.0 ppm (br s, 2-3H): Exocyclic amine (
/ ). In the HCl salt, these protons exchange rapidly and may appear as a very broad singlet shifted downfield (7.0–9.0 ppm).
Mass Spectrometry (ESI+):
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m/z: 150.07 [M+H]+ (Base peak corresponding to the cation).
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Fragmentation: Loss of
(m/z ~133) is a common fragmentation pathway for aminoindazoles.
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding) The 3-aminoindazole scaffold is a bioisostere of the adenine ring in ATP. It binds to the "hinge region" of kinase enzymes.
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Acceptor: N1 of the indazole accepts a hydrogen bond from the backbone NH of the kinase.
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Donor: The exocyclic 3-amino group donates a hydrogen bond to the backbone Carbonyl of the kinase.
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7-OH Function: This group points towards the solvent front or the ribose-binding pocket, allowing for:
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Improved water solubility.
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Specific H-bonds with conserved water molecules or polar residues (e.g., Glutamate/Aspartate).
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Figure 3: Schematic representation of the pharmacophore interactions within a kinase binding pocket.
Safety & Handling (SDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). As a hydrochloride salt, it is acidic and corrosive to mucous membranes if inhaled.
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PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid dust inhalation.
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Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C.
References
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Indazole Scaffolds in Drug Discovery
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Synthesis of 3-Aminoindazoles
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Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[5]
- Source:Molecules (MDPI).
- Context: Detailed protocols for hydrazine cycliz
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Kinase Inhibitor Design
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Compound Data (Free Base)
Sources
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- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. PubChemLite - 3-amino-1h-indazole-5-carboxylic acid hydrochloride (C8H7N3O2) [pubchemlite.lcsb.uni.lu]
- 9. 7-Chloro-1H-indazol-3-amine | C7H6ClN3 | CID 20135774 - PubChem [pubchem.ncbi.nlm.nih.gov]
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